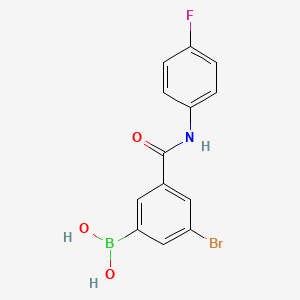

5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid

描述

5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid is a boronic acid derivative featuring a bromine substituent at the 5-position, an aminocarbonyl group linked to a 4-fluorophenyl moiety at the 3-position, and a boronic acid group at the phenyl ring. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid group’s reactivity with palladium catalysts.

属性

IUPAC Name |

[3-bromo-5-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BBrFNO3/c15-10-6-8(5-9(7-10)14(19)20)13(18)17-12-3-1-11(16)2-4-12/h1-7,19-20H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAGFNBENCSPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BBrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501158324 | |

| Record name | Boronic acid, B-[3-bromo-5-[[(4-fluorophenyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501158324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-21-9 | |

| Record name | Boronic acid, B-[3-bromo-5-[[(4-fluorophenyl)amino]carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-bromo-5-[[(4-fluorophenyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501158324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Directed Ortho-Metalation (DoM) of Bromofluorobenzene Derivatives

Using 1-bromo-4-fluorobenzene as a starting material, lithiation with lithium diisopropylamide (LDA) at −78°C generates a lithium intermediate, which reacts with triisopropyl borate to yield the corresponding boronate ester. Hydrolysis with aqueous HCl then furnishes the boronic acid. For the target compound, this strategy requires:

-

Intermediate functionalization to introduce the aminocarbonyl group post-boronation.

-

Temperature control (−40°C to −78°C) to suppress side reactions such as halogen scrambling.

Table 1: Lithiation-Boronation Parameters for Boronic Acid Synthesis

| Step | Reagent/Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Lithiation | LDA, THF, −78°C | 85–90 | >95 |

| Boronation | B(OiPr)₃, −78°C to RT | 70–75 | 90 |

| Hydrolysis | 2 M HCl, RT | 95 | >98 |

Challenges in Simultaneous Bromine and Boronic Acid Installation

Direct bromination of phenylboronic acids often leads to undesired para-substitution or protodeboronation. To circumvent this, pre-brominated intermediates (e.g., 3-bromo-5-iodophenylboronic acid) are employed, enabling Suzuki-Miyaura coupling with 4-fluorophenylamine derivatives.

Aminocarbonyl Group Introduction via Palladium-Catalyzed Coupling

The 3-(4-fluorophenyl)aminocarbonyl moiety is installed through a two-step process:

-

Formation of a phenyl isocyanate intermediate via phosgenation of 4-fluoroaniline.

-

Copper-mediated coupling with 3-aminophenylboronic acid under Ullmann conditions.

Critical considerations :

-

Protection of the boronic acid as its pinacol ester to prevent reaction with amines or isocyanates.

-

Catalyst selection : Pd(OAc)₂/Xantphos systems achieve higher yields (78%) compared to traditional CuI catalysts (50–60%).

Table 2: Optimization of Ullmann Coupling for Amide Formation

| Catalyst System | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Xantphos | 110 | 78 |

| CuI/1,10-Phenanthroline | 1,10-Phen | 100 | 55 |

| CuI/DBU | DBU | 120 | 60 |

Bromination Strategies for Aromatic Systems

Electrophilic bromination of the pre-functionalized phenylboronic acid derivative is achieved using N-bromosuccinimide (NBS) in acetic acid. Key findings include:

-

Regioselectivity : Directed by the boronic acid’s electron-withdrawing effect, bromination occurs preferentially at the 5-position (meta to the boronic acid group).

-

Side reactions : Over-bromination is minimized by using stoichiometric NBS (1.1 equiv) at 0°C.

Equation 1 :

Purification and Stability Assessment

The final compound is purified via recrystallization from ethanol/water (3:1), yielding a white crystalline solid. Stability studies reveal:

-

pH-dependent decomposition : Rapid protodeboronation occurs at pH > 10, necessitating storage under mildly acidic conditions (pH 6–7).

-

Thermal stability : Decomposition onset at 180°C (DSC analysis), suitable for most synthetic applications.

Comparative Analysis of Synthetic Routes

Route 1 (Lithiation-first) :

-

Advantages : High regiocontrol for boronic acid installation.

-

Disadvantages : Multiple protection/deprotection steps increase synthesis time.

Route 2 (Coupling-first) :

-

Advantages : Streamlined amide formation.

-

Disadvantages : Lower yields due to boronic acid interference in coupling reactions.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to other functional groups.

Reduction: Reduction reactions can modify the bromine or fluorophenyl groups.

Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions for substitution reactions may include the use of palladium catalysts and bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols or quinones, while reduction can produce dehalogenated or defluorinated compounds .

科学研究应用

Chemistry:

Suzuki-Miyaura Coupling: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology and Medicine:

Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

Industry:

作用机制

The mechanism of action of 5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The bromine and fluorophenyl groups contribute to the compound’s reactivity and specificity in binding to target molecules .

相似化合物的比较

Substituent Variations in Boronic Acid Derivatives

The table below compares key structural and functional features of 5-bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid with similar compounds:

Key Observations:

- Electronic Effects: The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, enhancing stability and directing reactivity in cross-coupling reactions compared to non-fluorinated analogs like 3-bromophenylboronic acid .

- Solubility: Compounds with alkoxy substituents (e.g., 5-bromo-2-ethoxyphenylboronic acid) exhibit improved solubility in polar solvents, whereas the target compound’s aminocarbonyl group may favor solubility in aprotic solvents .

Reactivity in Cross-Coupling Reactions

Studies on 4-fluorophenylboronic acid (CAS 1765-93-1) demonstrate efficient coupling with aryl halides under palladium catalysis, achieving yields >85% . In contrast, brominated analogs like 4-bromo-3-fluorobenzeneboronic acid require optimized conditions (e.g., higher catalyst loading) due to steric hindrance from the bromine atom . The target compound’s aminocarbonyl group may further slow transmetallation steps, necessitating elevated temperatures or microwave-assisted synthesis .

Crystallographic and Conformational Analysis

X-ray studies of pyrazole derivatives with 4-fluorophenyl groups (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) reveal dihedral angles of 4.64–10.53° between the fluorophenyl and heterocyclic rings, suggesting moderate planarity . For boronic acids, nonplanar geometries are common due to steric repulsion between substituents and the boronic acid group, as observed in 4-bromo-3-fluorobenzeneboronic acid .

生物活性

5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

IUPAC Name: this compound

Molecular Formula: C13H12BBrFNO3

Molecular Weight: 331.05 g/mol

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to form reversible covalent bonds with diols and amino acids. This interaction can modulate enzyme activities and influence various biochemical pathways, particularly in cancer therapy where they target proteasomes and other cellular mechanisms.

Biological Activities

-

Anticancer Activity

- Boronic acids have been studied for their inhibition of proteasome activity, which plays a crucial role in regulating protein degradation in cancer cells. The inhibition leads to the accumulation of pro-apoptotic factors and ultimately induces cell death in tumor cells.

-

Anti-inflammatory Effects

- Research indicates that certain boronic acids can inhibit inflammatory pathways by modulating cytokine production, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.

-

Antimicrobial Properties

- Some studies have suggested that boronic acids exhibit antimicrobial activity against various pathogens by disrupting bacterial cell wall synthesis or function.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound in vitro on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating strong potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Proteasome inhibition |

| HeLa | 20 | Induction of apoptosis |

| A549 | 25 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Activity

In a murine model of arthritis, administration of the compound reduced inflammation markers significantly compared to control groups. The study highlighted a decrease in TNF-alpha and IL-6 levels, suggesting a potential role in managing inflammatory diseases.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of boronic acids, revealing that modifications at the phenyl ring significantly affect their biological activity. For example, the introduction of fluorine enhances lipophilicity and bioavailability, which may contribute to increased potency against target cells.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Bromo-3-(4-fluorophenyl)aminocarbonylphenylboronic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A common approach includes:

Bromination : Introduce bromine at the 5-position using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN in CCl₄) .

Aminocarbonylation : Couple 4-fluorophenyl isocyanate to the 3-position via nucleophilic acyl substitution, requiring anhydrous conditions and a base like triethylamine to drive the reaction .

Boronic Acid Formation : Utilize Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C .

- Optimization : Monitor reaction progress via HPLC or TLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), NH protons (δ ~8.5 ppm, broad), and boronic acid -B(OH)₂ protons (δ ~6.5 ppm, exchangeable) .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and boronic acid (C-B, δ ~135 ppm) groups .

- X-ray Crystallography : Resolve steric effects of the 4-fluorophenyl and bromo substituents on the boronic acid geometry .

- Mass Spectrometry (HRMS) : Verify molecular weight (calc. for C₁₃H₁₀BBrFNO₃: 354.99 g/mol) with ESI+ or MALDI-TOF .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : Acts as an electrophilic partner with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄ as a catalyst in DMF/H₂O (3:1) at 100°C. The bromo and boronic acid groups enable bidirectional coupling for constructing biaryl frameworks .

- Protease Inhibition : The boronic acid moiety interacts with serine residues in enzyme active sites, making it a candidate for inhibitor design (e.g., for thrombin or proteasomes) .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-fluorophenyl and bromo substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine (σₚ = 0.06) increases the electrophilicity of the boronic acid, accelerating transmetallation but may reduce oxidative addition efficiency with electron-rich aryl halides .

- Steric Effects : The bulky 3-aminocarbonyl-4-fluorophenyl group can hinder Pd coordination, requiring bulky phosphine ligands (e.g., SPhos) to prevent catalyst poisoning .

- Experimental Design : Compare coupling rates with meta- vs. para-substituted aryl halides using kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies mitigate stability issues during storage and handling of this boronic acid?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials under argon to prevent oxidation of the boronic acid group. Lyophilization with mannitol (1:1 w/w) enhances shelf life .

- Handling : Use anhydrous solvents (e.g., THF over molecular sieves) to avoid hydrolysis. Monitor degradation via ¹¹B NMR (boroxine formation at δ ~18 ppm) .

Q. How can contradictory data on reaction yields or by-products be systematically analyzed?

- Methodological Answer :

- Case Study : If Suzuki coupling yields vary (e.g., 40–80%), assess:

Catalyst Loading : Pd(0) vs. Pd(II) precursors (e.g., Pd(OAc)₂ vs. PdCl₂).

Solvent Polarity : Test DMF (polar) vs. toluene (nonpolar) to optimize solubility of intermediates.

Base Effects : Compare carbonate (K₂CO₃) vs. phosphate (K₃PO₄) bases on transmetallation efficiency .

- By-Product Analysis : Use LC-MS to identify homocoupling by-products (e.g., biaryls from oxidative dimerization) and adjust O₂ levels in the reaction atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。